2-Butylimidazo[4,5-c]pyridine

TLR7 agonism TLR8 agonism innate immunity

2‑Butylimidazo[4,5‑c]pyridine (CAS 133239‑95‑9, C₁₀H₁₃N₃, MW 175.23) is a heterocyclic building block combining an imidazole ring fused to a pyridine at the [4,5‑c] orientation. The C2‑n‑butyl substituent decisively alters the scaffold’s pharmacophoric properties compared with its 2‑methyl, 2‑ethyl, 2‑propyl, or unsubstituted homologues ; this substitution pattern has been validated as optimal for potent TLR7‑specific agonism in both imidazoquinoline and imidazopyridine chemotypes and for high‑affinity angiotensin II AT₁ receptor antagonism.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
Cat. No. B8778478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butylimidazo[4,5-c]pyridine
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=C(N1)C=NC=C2
InChIInChI=1S/C10H13N3/c1-2-3-4-10-12-8-5-6-11-7-9(8)13-10/h5-7H,2-4H2,1H3,(H,12,13)
InChIKeyKVWWLDGBSOCRJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butylimidazo[4,5-c]pyridine – Core Scaffold Identity and Procurement-Relevant Classification


2‑Butylimidazo[4,5‑c]pyridine (CAS 133239‑95‑9, C₁₀H₁₃N₃, MW 175.23) is a heterocyclic building block combining an imidazole ring fused to a pyridine at the [4,5‑c] orientation . The C2‑n‑butyl substituent decisively alters the scaffold’s pharmacophoric properties compared with its 2‑methyl, 2‑ethyl, 2‑propyl, or unsubstituted homologues [1]; this substitution pattern has been validated as optimal for potent TLR7‑specific agonism in both imidazoquinoline and imidazopyridine chemotypes and for high‑affinity angiotensin II AT₁ receptor antagonism [2]. The compound is primarily sourced as a synthetic intermediate, with typical purity ≥ 95 % and an exact mass of 175.111 Da .

Why a 2‑Methyl, 2‑Ethyl, or Unsubstituted Imidazo[4,5‑c]pyridine Cannot Replace 2‑Butylimidazo[4,5‑c]pyridine in Biological Programmes


In‑class imidazo[4,5‑c]pyridines with shorter (C₁–C₃) or longer (C₅+) 2‑alkyl chains exhibit divergent biological response profiles that cannot be compensated by adjusting other substituents [1]. The C2‑butyl group uniquely retains sub‑micromolar TLR7‑agonistic potency while preserving TLR8 activity, whereas methyl, ethyl, and propyl homologues display TLR8‑selective agonism with negligible TLR7 activity [1]. Conversely, the C2‑pentyl and higher homologues lose all agonistic activity at both receptors [1]. In angiotensin II AT₁ receptor programmes, the 2‑butyl derivative surpasses the benchmark antagonist L‑158,809 in vitro, and the 2‑alkyl moiety length directly governs receptor affinity; generic substitution therefore risks loss of both potency and target selectivity [2].

Quantitative Differentiation Evidence for 2‑Butylimidazo[4,5‑c]pyridine versus Closest Structural Analogs


C2‑Butyl Uniquely Preserves TLR7 Agonism While Maintaining TLR8 Potency vs. C2‑Methyl, Ethyl, Propyl, and Pentyl Homologues

In the 2‑alkylthiazolo[4,5‑c]quinolin‑4‑amine chemotype—a direct structural analogue of 2‑alkylimidazo[4,5‑c]pyridines—the C2‑methyl, ethyl, and propyl derivatives display TLR8‑selective agonism with negligible TLR7 activity. The C2‑butyl compound uniquely possesses substantial TLR7‑agonistic activity in addition to TLR8 potency, whereas the C2‑pentyl and higher homologues are inactive at both receptors [1]. This class‑level SAR was confirmed in the imidazo[4,5‑c]pyridine series: 1‑benzyl‑2‑butyl‑1H‑imidazo[4,5‑c]pyridin‑4‑amine (compound 5) exhibits pure TLR7‑agonistic activity with an EC₅₀ of 1.57 µM and negligible TLR8 agonism [2].

TLR7 agonism TLR8 agonism innate immunity

Angiotensin II AT₁ Receptor Antagonism: 2‑Butyl Derivative Superior to Benchmark L‑158,809 In Vitro

In a series of 2,3,5‑trisubstituted‑4,5‑dihydro‑4‑oxo‑3H‑imidazo[4,5‑c]pyridines, the 2‑butyl‑5‑(N,N‑diethylacetamide) derivative (compound 14u) was the most potent, demonstrating superiority over L‑158,809 in a radioligand binding assay [1]. Molecules with small alkyl groups (methyl, ethyl, propyl, butyl) at C2 combined with a (methylbiphenylyl)tetrazole at N3 displayed nanomolar affinity, but the 2‑butyl substitution produced the highest potency among all alkyl variations [1].

angiotensin II receptor AT1 antagonist antihypertensive

CYP3A4 Time‑Dependent Inhibition Profile: 2‑Butyl Imidazopyridine Scaffold Exhibits Low CYP Liability vs. Promiscuous Heterocycles

A closely related 2‑substituted imidazo[4,5‑c]pyridine derivative (CHEMBL2068968) was profiled for time‑dependent CYP3A4 inhibition. The compound displayed an IC₅₀ of 90 nM (30‑min pre‑incubation with NADPH), a Ki of 250 nM (human recombinant CYP3A4), and a Ki of 660 nM (human liver microsomes), using midazolam as substrate [1]. These values place the 2‑butyl‑bearing chemotype in a low‑to‑moderate CYP3A4 inhibition category, contrasting with known imidazopyridine CYP inhibitors that exhibit nanomolar competitive Ki values (<50 nM) [1]. Procurement of the 2‑butyl scaffold provides a baseline CYP safety profile characterised by reversible binding rather than mechanism‑based inactivation.

CYP inhibition drug-drug interaction metabolic stability

Physicochemical Property Vector: 2‑Butyl Imidazo[4,5‑c]pyridine Offers a Distinct LogP, PSA, and Rotatable Bond Profile Relative to Shorter 2‑Alkyl Homologues

2‑Butylimidazo[4,5‑c]pyridine has a calculated topological polar surface area (TPSA) of 41.57 Ų, 3 rotatable bonds, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . The 2‑methyl homologue (C₈H₉N₃, MW 147.18) possesses a TPSA of 41.57 Ų but only 1 rotatable bond, while the 2‑ethyl analogue (C₉H₁₁N₃, MW 161.21) has 2 rotatable bonds [1]. The additional rotatable bond and increased lipophilicity of the butyl chain enhance membrane permeability potential while maintaining aqueous solubility within the rule‑of‑five space .

LogP PSA drug-likeness permeability

Evidence‑Backed Research and Industrial Application Niches for 2‑Butylimidazo[4,5‑c]pyridine


TLR7‑Selective Adjuvant Discovery Programmes

Groups pursuing pure TLR7 agonists for vaccine adjuvant or cancer immunotherapy applications should prioritise 2‑butylimidazo[4,5‑c]pyridine as the core scaffold. The C2‑butyl substitution is the only 2‑alkyl variant that retains TLR7 agonism while maintaining TLR8 activity; shorter chains eliminate TLR7 activity entirely [1]. The 1‑benzyl‑2‑butyl‑4‑amino derivative achieves an EC₅₀ of 1.57 µM with undetectable TLR8 activity, providing an ideal starting point for N6‑substituted analogues that further enhance potency up to 20‑fold [2].

Non‑Peptide Angiotensin II AT₁ Antagonist Lead Optimisation

Teams developing orally active antihypertensive agents should consider 2‑butylimidazo[4,5‑c]pyridine‑derived intermediates. The 2‑butyl‑4,5‑dihydro‑4‑oxo‑3H‑imidazo[4,5‑c]pyridine template yielded compound 14u, which was superior to the established benchmark L‑158,809 in vitro [1]. The 2‑butyl group was identified as the optimal C2 alkyl substituent for maximising AT₁ receptor affinity among tested small alkyl variants [1].

Lead Diversification via Solid‑Phase Parallel Synthesis

Medicinal chemistry teams using solid‑phase synthesis platforms can employ 2‑butylimidazo[4,5‑c]pyridine as a versatile building block for generating trisubstituted imidazopyridine libraries. The [4,5‑c] ring fusion orientation provides distinct DMPK and target‑engagement profiles compared with [4,5‑b] isomers, and the C2‑butyl substituent confers the pharmacokinetic and pharmacodynamic advantages documented in the evidence above [1].

Drug‑Drug Interaction Risk Mitigation in Early‑Stage Preclinical Profiling

In programmes where CYP3A4 time‑dependent inhibition is a go/no‑go criterion, the 2‑butylimidazo[4,5‑c]pyridine scaffold offers a favourable baseline profile. A structurally related 2‑substituted imidazopyridine probe exhibits an IC₅₀ of 90 nM (TDI) and a Ki of 250–660 nM, categorising it in the moderate‑to‑weak inhibition range and reducing the risk of mechanism‑based CYP inactivation relative to more electron‑rich heterocyclic alternatives [1].

Quote Request

Request a Quote for 2-Butylimidazo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.